molecular formula C19H17NO8 B11050831 ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11050831
M. Wt: 387.3 g/mol
InChI Key: NCYKXRTYYGKRPI-UHFFFAOYSA-N
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Description

Ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound featuring a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step organic synthesis

    Formation of the Pyrano[3,2-c]pyridine Core: This step often involves a cyclization reaction using appropriate starting materials such as pyridine derivatives and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a benzodioxole boronic acid or halide.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrano[3,2-c]pyridine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in cell cycle regulation, DNA replication, and protein synthesis.

    Pathways Involved: The compound may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other pyrano[3,2-c]pyridine derivatives, benzodioxole-containing compounds, and methoxy-substituted heterocycles.

    Uniqueness: The combination of the pyrano[3,2-c]pyridine core with the benzodioxole and methoxy groups provides a unique structural framework that may confer distinct biological activities and chemical reactivity.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C19H17NO8

Molecular Weight

387.3 g/mol

IUPAC Name

ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C19H17NO8/c1-3-25-19(23)11-7-20-18(22)15-10(6-14(21)28-16(11)15)9-4-12(24-2)17-13(5-9)26-8-27-17/h4-5,7,10H,3,6,8H2,1-2H3,(H,20,22)

InChI Key

NCYKXRTYYGKRPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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